REACTION_CXSMILES
|
OS(O)(=O)=O.C[C:7]1[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][NH:9][C:8]=1[C:15]([OH:17])=[O:16].O.[CH3:19]O>>[CH3:19][O:17][C:15]([C:8]1[NH:9][CH:10]=[C:11]([N+:12]([O-:14])=[O:13])[CH:7]=1)=[O:16]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 24 hr
|
Duration
|
24 h
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with DCM
|
Type
|
CUSTOM
|
Details
|
The organic solvent was dried
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1NC=C(C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |